3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine - 852627-78-2

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-410753
CAS Number: 852627-78-2
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 852627-78-2 . It has a molecular weight of 202.26 . The IUPAC name for this compound is 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2 . This code provides a unique representation of the molecule’s structure.

Synthesis Analysis
  • Formation of the triazolopyridine core: This can be achieved through various methods, including the reaction of hydrazines with appropriately substituted pyridines. [, , ]
  • Introduction of the piperidine substituent: This often involves reacting a precursor containing a suitable leaving group with piperidine or a substituted piperidine derivative. [, ]
Molecular Structure Analysis
  • N-alkylation: The nitrogen atom of the piperidine ring can be alkylated to introduce various substituents. []
  • Acylation: The nitrogen atom of the piperidine ring can be acylated with different acyl chlorides or anhydrides. []
  • Metal complexation: The nitrogen atoms of the triazolopyridine core can coordinate with metal ions, forming complexes with potential biological activity. []
Physical and Chemical Properties Analysis
  • Solubility: These compounds are typically soluble in organic solvents, but their solubility in water can vary depending on the nature and position of substituents. [, ]
Applications
  • Positive allosteric modulators of mGlu2 receptors: These compounds have shown potential as therapeutic agents for neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. [, , ]
  • Antimicrobial agents: Some derivatives of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine have exhibited antimicrobial activity against various microorganisms. []
Future Directions
  • Optimization of existing mGlu2 PAMs: Further structural modifications can be explored to optimize the potency, selectivity, pharmacokinetic properties, and safety profiles of existing mGlu2 PAMs. []

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Compound Description: This compound serves as a key starting material in the synthesis of a series of fluoroquinolone analogs, including those containing the [, , ]triazolo[4,3-a]pyridine moiety []. These analogs were evaluated for their antimicrobial activity against various microorganisms.
  • Relevance: While this compound doesn't directly contain the [, , ]triazolo[4,3-a]pyridine structure, it highlights the exploration of diverse heterocyclic substitutions at the 3-position of related scaffolds, like quinolones, for potential antimicrobial activity. This approach is relevant to understanding the structure-activity relationships of compounds similar to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine.

3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

  • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor [, ]. It exhibits improved potency, favorable in vitro ADMET and hERG profiles, and good in vivo PK properties compared to earlier leads. JNJ-42153605 showed central in vivo efficacy by inhibiting REM sleep state in rats and reversed PCP-induced hyperlocomotion in mice, suggesting potential antipsychotic activity []. Further studies demonstrated its ability to specifically reverse memantine-induced brain activation in a dose-dependent manner [].
  • Relevance: This compound is highly relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine as it shares the core [, , ]triazolo[4,3-a]pyridine scaffold. The presence of a 4-phenylpiperidin-1-yl substituent at the 7-position, similar to the piperidin-4-yl group in the target compound, highlights the importance of this structural motif for interacting with the mGlu2 receptor.

6-(4-(2,5-Difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine

  • Compound Description: This compound acts as a potent and selective inhibitor of the mitogen-activated protein (MAP) kinase p38α []. It displays favorable pharmacokinetic properties in various species, including humans, with a major metabolic pathway involving hydroxylation of the isopropyl group to yield an active metabolite.
  • Relevance: This compound showcases the versatility of the [, , ]-triazolo[4,3-a]pyridine scaffold in developing inhibitors targeting different therapeutic areas, moving beyond mGlu2 modulation. While the substitution pattern at the 3-position differs from 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, it emphasizes the significance of exploring diverse substituents at this position for modulating biological activity.

4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol

  • Compound Description: This compound demonstrates potent anticancer activity against hepatocellular carcinoma (HCC) and acts as a selective modulator of multidrug resistance protein 1 (MDR1) and multidrug resistance-associated protein 1/2 (MRP1/2) []. It exhibits stronger potency against HepG2 cells compared to crizotinib and inhibits c-Met kinase at low micromolar concentrations. Importantly, it displays selectivity towards cancerous cells over noncancerous cells regarding MDR1 and MRP1/2 inhibition [].

2-[(1,2,4-Oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

  • Compound Description: This series of compounds, incorporating an 1,2,4-oxadiazole cycle at various positions (6, 7, and 8) of the [, , ]triazolo[4,3-a]pyridine scaffold, was synthesized and evaluated for their biological activities [].
  • Relevance: This series exemplifies the exploration of diverse heterocyclic substitutions on the [, , ]triazolo[4,3-a]pyridine core for generating novel bioactive compounds. This approach emphasizes the importance of systematic structural modifications to assess the impact on biological activity, which is crucial for designing analogs of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine.

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

  • Compound Description: This compound is a potent and selective PDE IV inhibitor []. An efficient large-scale synthesis of this compound was developed, highlighting its potential for further development as a therapeutic agent.

[, , ]Triazolo[4,3-a]pyridine Sulfonamides

  • Compound Description: This series of compounds, bearing a sulfonamide fragment, was designed and evaluated as potential antimalarial agents targeting the falcipain-2 enzyme []. Virtual screening, molecular docking, synthesis, and in vitro evaluation identified two potent compounds with good antimalarial activity against Plasmodium falciparum [].
  • Relevance: This series demonstrates the potential of incorporating sulfonamide moieties into the [, , ]triazolo[4,3-a]pyridine scaffold for targeting parasitic diseases. While the specific substitutions on the sulfonamide group differ from the piperidin-4-yl group in the target compound, it emphasizes the possibility of introducing diverse functionalities at this position for exploring a wider range of biological activities.

1-(Alditol-1-yl)-1,2,4-triazolo-[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series of compounds, featuring a quinazolinone ring fused to the triazole moiety, was synthesized from aldehydo-sugar hydrazones derived from 2-hydrazino-quinazolin-4(3H)-one or 3-ethyl-2-hydrazinoquinazolin-4(3H)-one [].

3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: These two compounds, featuring a pyridine substituent at the 3-position of the [, , ]triazolo[4,3-a]pyridine scaffold, were synthesized via oxidative cyclization using N-chlorosuccinimide (NCS) []. Their structures were confirmed by X-ray diffraction analysis.
  • Relevance: These compounds highlight the possibility of introducing aryl substituents, specifically pyridine, at the 3-position of the [, , ]triazolo[4,3-a]pyridine core. This approach is relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine as it demonstrates the feasibility of modifying the substituent at this position while maintaining the core triazolopyridine structure.

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

  • Compound Description: This compound is a potent retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist with a favorable pharmacokinetic profile []. It showed potent RORγt inhibitory activity and a robust dose-dependent inhibitory effect on IL-17A production in both in vitro and in vivo models [].
  • Relevance: Although this compound possesses a [, , ]triazolo[1,5-a]pyridine core, its potent RORγt inhibitory activity and favorable pharmacokinetic profile highlight the potential of similarly substituted triazolopyridine derivatives as therapeutic agents.

5-Arylazothiazole, Pyrazolo[1,5-a]pyrimidine, [, , ]Triazolo[4,3-a]pyrimidine, and Pyrimido[1,2-a]benzimidazole Derivatives

  • Compound Description: This series of compounds, all incorporating a thiazole moiety, was synthesized and evaluated for their antimicrobial activity []. The diverse structures within this series demonstrate the exploration of various heterocyclic systems linked to the central thiazole unit.
  • Relevance: Although these compounds lack the [, , ]triazolo[4,3-a]pyridine core, they highlight the significance of exploring different heterocyclic combinations, including thiazoles and pyrimidines, for discovering novel antimicrobial agents. This approach could inspire the development of hybrid structures incorporating elements from both 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and these thiazole-containing derivatives.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

  • Compound Description: This compound is a c-Met tyrosine kinase inhibitor and a method for its preparation has been patented []. The synthesis involves the formation of the [, , ]triazolo[4,3-a]pyridine ring system through an intramolecular cyclization reaction.
  • Relevance: This compound is highly relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine due to the presence of the [, , ]triazolo[4,3-a]pyridine core. The presence of a complex substituent at the 3-position of the triazolopyridine ring, which includes a naphthyridinone moiety, highlights the possibility of introducing diverse and elaborate groups at this position for modulating biological activity.

Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine, and Thieno[2,3-b]pyridine Derivatives

  • Compound Description: This series of compounds, originating from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, includes pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridines []. The synthesis highlights the versatility of the starting material for constructing diverse heterocyclic systems.
  • Relevance: Although these compounds lack the complete [, , ]triazolo[4,3-a]pyridine core found in 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, their structural diversity, particularly the presence of pyrimidine and thieno[2,3-b]pyridine moieties, underscores the potential of exploring related heterocyclic frameworks for developing new bioactive compounds.

Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series of compounds was designed to address the low water solubility of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, a known structure for adenosine receptor antagonists []. Replacing a 4-pyridylcarbamoyl moiety with a 1-(substituted)piperidin-4-yl ring improved water solubility at physiological pH while retaining potent human A3 adenosine receptor antagonist activity [].

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Their Fused [, , ]triazole Derivatives

  • Compound Description: This study describes the synthesis of novel pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and their fused [, , ]triazole derivatives []. These compounds were prepared through a multistep synthetic route involving the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the pyrido and triazole rings.
  • Relevance: While this series utilizes a different core structure compared to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, it demonstrates the feasibility of building complex heterocyclic systems incorporating a [, , ]triazole ring. The incorporation of a thieno[3,2-d]pyrimidine scaffold, known for its diverse biological activities, could provide insights into developing hybrid structures with potentially enhanced properties.

2-[2-[4-[Bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b)

  • Compound Description: This compound is a potent and selective 5-HT2 antagonist, exhibiting greater potency than ritanserin in vitro []. It also demonstrated central 5-HT2 receptor antagonism in vivo, although its potency was lower compared to ritanserin [].
  • Relevance: This compound is relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine as it possesses the [, , ]triazolo[4,3-a]pyridine core and a piperidine ring, albeit at a different position and with different substitutions. It highlights the importance of the triazolopyridine scaffold and the piperidine moiety for 5-HT2 antagonist activity.

3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

  • Compound Description: This compound is a potent 5-HT2 antagonist with moderate alpha 1 receptor antagonism []. It exhibited significant potency in inhibiting head twitches induced by 5-hydroxytryptophan, suggesting potential antipsychotic activity [].
  • Relevance: While this compound possesses a pyrido[1,2-a]-1,3,5-triazine core instead of the [, , ]triazolo[4,3-a]pyridine scaffold in 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, it shares a similar substitution pattern with a piperidine ring linked via an ethyl chain. This structural similarity highlights the potential of exploring alternative heterocyclic cores while maintaining key pharmacophoric elements for interacting with the 5-HT2 receptor.

N-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (MAK683)

  • Compound Description: MAK683 is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor currently in clinical trials for cancer treatment []. It exhibits favorable pharmacokinetic properties in various preclinical species, including low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability []. MAK683 undergoes complex hepatic metabolism, primarily involving hydroxylation of the dihydrofuran ring [].
  • Relevance: Although this compound features a [, , ]triazolo[4,3-c]pyrimidine core instead of the [, , ]triazolo[4,3-a]pyridine scaffold found in 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, its potent EED inhibitory activity and favorable pharmacokinetic profile highlight the potential of exploring triazolopyrimidine derivatives as therapeutic agents.

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403)

  • Compound Description: This compound is a novel and selective tankyrase 1 (TNKS1) inhibitor that exhibits antitumor activity []. TI-12403 stabilizes AXIN2, reduces active β-catenin levels, and downregulates β-catenin target genes, ultimately leading to the inhibition of colorectal cancer cell growth [].
  • Relevance: This compound is highly relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine as it shares the core [, , ]triazolo[4,3-a]pyridine scaffold and incorporates a piperidine ring, albeit directly attached to the triazolopyridine core. This structural similarity further emphasizes the significance of these structural motifs for biological activity and suggests that modifications at the piperidine ring can lead to compounds with distinct pharmacological profiles.

Sulfonamide-Bearing Thiazole Derivatives

  • Compound Description: This study explores the synthesis and characterization of a series of novel sulfonamide-bearing thiazole derivatives as potential insecticidal agents []. These compounds were evaluated for their toxicological and biochemical impacts on the cotton leafworm, Spodoptera littoralis. Notably, several compounds exhibited potent insecticidal activity [].

2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9)

  • Compound Description: This compound is a potent 5-HT2 antagonist that incorporates a benzo[b]furan moiety linked to the piperidine ring []. The synthesis involves the construction of the triazolopyridine core and the introduction of the substituted piperidine group.
  • Relevance: This compound is highly relevant to 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine due to the shared [, , ]triazolo[4,3-a]pyridine scaffold and the presence of a piperidine ring, albeit with a different substitution pattern. The potent 5-HT2 antagonist activity of this compound highlights the importance of both the triazolopyridine and piperidine moieties for biological activity.

2-[2-[4-(Benzo[b]furan-2-yl)-piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochlorides (24a,b)

  • Compound Description: This series of compounds, closely related to compound 9, explores the impact of substituting the benzo[b]furan ring at the 2-position instead of the 3-position on 5-HT2 antagonist activity []. These compounds were synthesized using a similar approach to compound 9, emphasizing the importance of systematic modifications to probe structure-activity relationships.

N'-((1-(piperidin/morpholin/thiomorpholin/methylpiperazine)-1H-imidazol-4-yl)methylene)-3-(4-substituted phenyl-[1,2,4]triazolo[4,3-c]pyrimidine-8-carbohydrazide derivatives

  • Compound Description: This series of compounds, designed as potential transaminase bioinhibitors, showcases a pyrimidine-imidazole Mannich base scaffold linked to a [, , ]triazolo[4,3-c]pyrimidine unit []. The study highlights their synthesis, characterization, antimicrobial activity, and docking studies against the Transaminase BioA enzyme.
  • Relevance: While these compounds lack the [, , ]triazolo[4,3-a]pyridine core of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, they offer valuable insights into incorporating diverse heterocycles, such as imidazoles, piperidines, morpholines, thiomorpholines, and methylpiperazines, into triazolopyrimidine-based structures for potential biological applications.

Properties

CAS Number

852627-78-2

Product Name

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

InChI

InChI=1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2

InChI Key

AQOMRKUKXBCFMY-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.